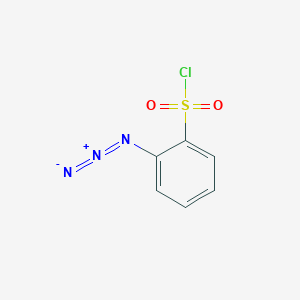

2-azidobenzenesulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azidobenzenesulfonyl Chloride is a chemical compound used in the synthesis of various other compounds. It is used as a precursor in the coupling of proline- and azetidinone-substituted alkenes to undergo intramolecular azide to alkene 1,3-dipolar cycloadditions .

Synthesis Analysis

The synthesis of this compound involves the coupling of (S)-prolinol to 2-azidobenzoyl chloride or this compound 27a/b (80%–96%) and oxidizing the alcohols 28 and 29 under Swern conditions to give the aldehydes 30 and 31 (72%–80%) .Chemical Reactions Analysis

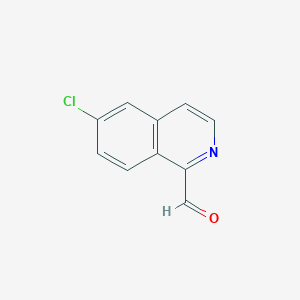

This compound undergoes intramolecular azide to alkene 1,3-dipolar cycloadditions to give imine-, triazoline- or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines .Scientific Research Applications

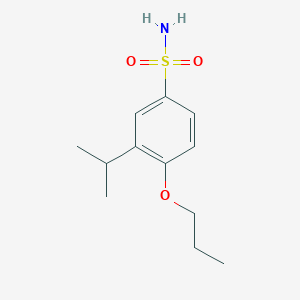

Solid-Phase Synthesis Applications Polymer-supported benzenesulfonamides, created from various immobilized primary amines and nitrobenzenesulfonyl chloride (a compound closely related to 2-azidobenzenesulfonyl chloride), have been pivotal in chemical transformations and synthesis. These substances have facilitated the production of diverse privileged scaffolds, highlighting their utility in complex chemical synthesis (Fülöpová & Soural, 2015).

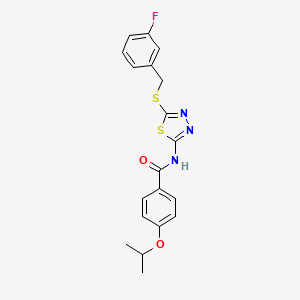

Formation of Sulfonylcarbamimidic Azides When o-nitrobenzenesulfonyl chloride is treated with 5-aminotetrazole, it yields compounds like [(2-nitrophenyl)-sulfonyl]carbamimidic azide, showcasing the potential of nitrobenzenesulfonyl chloride derivatives (similar to this compound) in creating unique chemical structures (PeetNorton et al., 1987).

Implications in Azo Dye Degradation In studies involving azo dye degradation, such as the degradation of Acid Orange 7 in advanced oxidation processes, the presence of chloride ions has significant effects. This research is relevant for understanding the broader chemical interactions involving chloride compounds, including those similar to this compound (Yuan et al., 2011).

Activation of Hydroxyl Groups 4-Fluorobenzenesulfonyl chloride, a compound related to this compound, has been used effectively to activate hydroxyl groups on various solid supports, demonstrating the wide-ranging utility of sulfonyl chlorides in biochemical applications (Chang et al., 1992).

Enhancing Detection Responses in LC–MS Derivatization with 4-nitrobenzenesulfonyl chloride, closely related to this compound, has proven useful in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry, showcasing the importance of sulfonyl chlorides in analytical chemistry (Higashi et al., 2006).

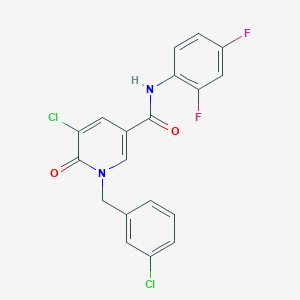

Synthesis of Pyridine Containing Triaza-Macrocyclic Ligand The reaction of diethylenetriamine with 2-nitrobenzenesulfonyl chloride, a relative of this compound, leads to the formation of a N-protected aza-macrocycle. This illustrates the potential of such compounds in creating complex macrocyclic structures (Siaugue et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 2-azidobenzenesulfonyl chloride are proline- and azetidinone-substituted alkenes . These targets play a crucial role in the synthesis of pyrrolobenzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) , which are classes of molecules that have attracted significant interest due to their antitumor and antibiotic activity .

Mode of Action

This compound interacts with its targets through a process called intramolecular aminohydroxylation . This process involves the coupling of proline- and azetidinone-substituted alkenes to 2-azidobenzenesulfonic acid, which gives precursors that undergo intramolecular azide to alkene 1,3-dipolar cycloadditions . This results in the formation of imine-, triazoline- or aziridine-containing PBDs, PBTDs, and azetidino[1,4]benzodiazepines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of PBDs and PBTDs . These pathways are significant as PBDs and PBTDs have shown to function as sequence-selective DNA-interactive molecules . They have entered phase II clinical trials as antitumor compounds and have also attracted attention as antibiotics with a novel mode of action .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of PBDs and PBTDs . These compounds are potent classes of antitumor antibiotics . They have shown significant biological activity and members of these classes have entered Phase II clinical development as antitumor compounds .

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo reactions to form other complex structures .

Cellular Effects

Given its chemical structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-azidobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-5(6)9-10-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUIHGRGHOUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)

![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)

![5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847361.png)